molecular formula C11H13ClF3NO2 B3424104 (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride CAS No. 332061-79-7

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Cat. No.: B3424104
CAS No.: 332061-79-7
M. Wt: 283.67 g/mol
InChI Key: NFVRYVAWNUBDCU-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride” is a chemical compound. It’s also known as CATPB, an acetamidophenylbutanoate derivative with inverse agonist and antagonist activity against human .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . Another method involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .


Molecular Structure Analysis

The molecular structure of this compound can be derived from its constituents. For instance, 3-(Trifluoromethyl)phenylboronic acid has a molecular formula of C7H6BF3O2 . 3,5-Bis(trifluoromethyl)phenylboronic acid has a molecular formula of C8H5BF6O2 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can undergo S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone under visible light irradiation . It can also be involved in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its constituents. For instance, 3-(Trifluoromethyl)phenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 268.2±50.0 °C at 760 mmHg, and a molar refractivity of 38.3±0.4 cm3 .

Scientific Research Applications

Phenolic Acids and Derivatives

Phenolic acids, such as Chlorogenic Acid (CGA), have been widely studied for their various biological and pharmacological effects. CGA is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension effects, and its role as a central nervous system (CNS) stimulator. CGA modulates lipid metabolism and glucose in metabolic-related disorders, potentially offering therapeutic roles in managing diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are notable, protecting animals from chemical or lipopolysaccharide-induced injuries. The hypocholesterolemic influence of CGA may stem from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have received attention in medicinal research due to their traditional and recent applications as synthetic antitumor agents. Despite their rich medicinal tradition, the potential of cinnamic acid derivatives in anticancer research has been underutilized. The review of cinnamic acid derivatives highlights their synthesis, biological evaluation, and antitumor efficacy, suggesting a significant contribution to medicinal research and the development of anticancer therapies (De et al., 2011).

Advanced Oxidation Processes for Drug Degradation

The degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) has been studied for its kinetics, mechanisms, and biotoxicity of by-products. This research contributes to the understanding of AOPs' efficiency in degrading pharmaceutical compounds, offering insights into environmental and pharmaceutical sciences. The findings may enhance the degradation efficiency of drugs like ACT, highlighting the importance of addressing the environmental impact of pharmaceutical residues (Qutob et al., 2022).

Properties

IUPAC Name

(3S)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVRYVAWNUBDCU-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-79-7
Record name Benzenebutanoic acid, β-amino-3-(trifluoromethyl)-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride
Reactant of Route 3
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride
Reactant of Route 4
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride
Reactant of Route 5
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride
Reactant of Route 6
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.